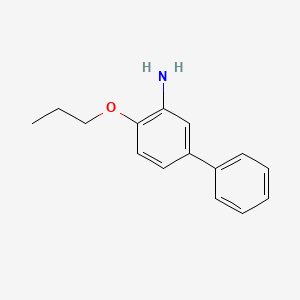

3-Amino-4-propoxybiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-2-propoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-10-17-15-9-8-13(11-14(15)16)12-6-4-3-5-7-12/h3-9,11H,2,10,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCDNWDWHXHHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Functionalization of 3 Amino 4 Propoxybiphenyl

Transformations of the Amino Group

The primary amino group in 3-Amino-4-propoxybiphenyl is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.

N-Functionalization: Acylation, Alkylation, and Arylation

The nucleophilic nature of the amine allows for straightforward N-functionalization through several common reaction types.

Acylation: The amino group can be readily acylated to form amides using various acylating agents. This transformation is not only a method for introducing new moieties but is also a common strategy to moderate the reactivity of the amino group or protect it during subsequent reactions. For instance, in analogous compounds like 2,4-diaminoanisole, direct acylation with agents such as acetic anhydride (B1165640) or benzoyl chloride can be performed. googleapis.com However, careful control of reaction conditions, such as temperature and the stoichiometry of the acylating agent, is crucial to prevent diacylation and ensure regioselectivity. googleapis.com A range of reagents, including those activated by 1-Hydroxybenzotriazole (HOBt) or various phosphonium (B103445) and uronium salts, can facilitate this transformation, particularly in solid-phase synthesis contexts. arkat-usa.org

Alkylation: N-alkylation introduces alkyl groups onto the amino nitrogen. This can be achieved using alkyl halides. A significant challenge in the N-alkylation of primary amines is controlling the degree of substitution, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of mono- and di-alkylated products. organic-chemistry.org To achieve selective mono-N-alkylation, specific strategies may be required, such as using a large excess of the amine or employing protecting group strategies. One specialized method for amino alcohols involves chelation with 9-borabicyclononane (B1260311) (9-BBN) to facilitate selective monoalkylation, a principle that highlights the need for controlled reaction pathways. organic-chemistry.org

Arylation: The introduction of an aryl group at the nitrogen center (N-arylation) is a powerful method for creating complex biaryl amine structures. Modern cross-coupling reactions are well-suited for this purpose. Copper-catalyzed cross-coupling reactions, for example, provide an efficient means to form C-N bonds between aromatic amines and aryl iodides. mdpi.com These methods are often promoted by ligands such as L-proline and a suitable base, offering a general and experimentally simple route to N-aryl derivatives. mdpi.com

Table 1: N-Functionalization Reactions of 3-Amino-4-propoxybiphenyl

| Transformation | Reagent Class | Example Reagent(s) | Expected Product |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Acetyl chloride, Acetic anhydride, Benzoyl chloride | N-(4-Propoxybiphenyl-3-yl)acetamide, N-(4-Propoxybiphenyl-3-yl)benzamide |

| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | 3-(Methylamino)-4-propoxybiphenyl, 3-(Benzylamino)-4-propoxybiphenyl |

| Arylation | Aryl Halides (with catalyst) | Iodobenzene, 4-Chloropyridine (with CuI/L-proline) | 3-(Phenylamino)-4-propoxybiphenyl, 4-Propoxy-3-(pyridin-4-ylamino)biphenyl |

Amine-Based Derivatization for Complex Molecular Scaffolds

The functionalized amine serves as a versatile anchor for building more elaborate molecular structures. The conversion of the primary amine into a secondary or tertiary amine, or an amide, fundamentally alters its chemical properties and opens new avenues for derivatization. For example, once acylated, the resulting amide can be incorporated into peptide-like structures. nih.govthermofisher.com Further modification of the introduced N-substituent can lead to complex scaffolds. This step-wise elaboration is a cornerstone of building molecules with tailored properties for various applications in materials science and medicinal chemistry.

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Triazoles, Pyridazines)

The amino group of 3-Amino-4-propoxybiphenyl can act as a key nucleophile in cyclization reactions to form new heterocyclic rings, a common strategy in drug discovery. nih.govnih.gov

Triazoles: The direct cyclization of an aniline (B41778) is not a standard route to 1,2,4-triazoles. Instead, the amino group must first be converted into a suitable precursor. A plausible pathway involves reacting 3-Amino-4-propoxybiphenyl with a reagent like cyanogen (B1215507) bromide to form a cyanamide, or with thiophosgene (B130339) to form an isothiocyanate. These intermediates can then react with hydrazine (B178648) or a substituted hydrazine to build the triazole ring. nih.gov A more direct approach starts with converting the amine into a guanidine (B92328) derivative, which can then be cyclized with a formic acid equivalent to furnish the 3-amino-1,2,4-triazole scaffold. nih.govmdpi.com

Pyridazines: Pyridazines are six-membered heterocyclic rings containing two adjacent nitrogen atoms. nih.govorganic-chemistry.org To incorporate the amine nitrogen of 3-Amino-4-propoxybiphenyl into a pyridazine (B1198779) ring, it would first need to be transformed into a hydrazine derivative. This could be achieved via diazotization followed by reduction. The resulting (4-propoxybiphenyl-3-yl)hydrazine could then undergo a condensation reaction with a 1,4-dicarbonyl compound (such as succinaldehyde (B1195056) or a derivative) or participate in an inverse-electron-demand aza-Diels-Alder reaction to construct the pyridazine ring system. organic-chemistry.orgmdpi.com

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

The biphenyl core of 3-Amino-4-propoxybiphenyl is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the initial attack by the aromatic π-system on an electrophile to form a carbocation intermediate (Wheland intermediate), followed by the loss of a proton to restore aromaticity. uci.edulumenlearning.com The regiochemical outcome of EAS on this molecule is governed by the powerful activating and directing effects of the existing amino and propoxy substituents. msu.edu Both the -NH₂ and -OPr groups are strong electron-donating groups, activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. msu.edu

Halogenation of Activated Biphenyl Systems

Halogenation, such as bromination or chlorination, can be achieved using the elemental halogen in the presence of a Lewis acid catalyst like FeBr₃ or FeCl₃. lumenlearning.com For highly activated systems, the reaction can sometimes proceed without a catalyst. In 3-Amino-4-propoxybiphenyl, the directing effects of the two substituents are reinforcing. msu.edu

The amino group at C3 strongly directs incoming electrophiles to the C2 and C6 positions.

The propoxy group at C4 directs to the C5 position. The combined influence suggests that substitution will occur at one of these activated positions. The precise outcome would depend on a balance of electronic activation and steric hindrance, with positions C5 and C6 being likely candidates for monosubstitution.

Nitration: Direct and Indirect Approaches

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Direct Approaches: Direct nitration of aromatic compounds bearing a primary amino group is often challenging. The strongly acidic and oxidizing conditions can lead to oxidation of the amine or its protonation to form an ammonium (B1175870) (-NH₃⁺) ion. uci.edu The ammonium group is a strongly deactivating, meta-directing group, which would shut down the desired reaction pathway.

Indirect Approaches: A more controlled and widely used method involves an indirect approach. The amino group is first protected by acylation, for example, by converting it to an acetanilide (B955) derivative, N-(4-propoxybiphenyl-3-yl)acetamide. googleapis.com The resulting acetamido group is still an ortho, para-director but is less activating than a free amino group and is stable to the nitrating conditions. uci.edu Following the nitration step, the protecting acetyl group can be easily removed by acidic or basic hydrolysis to regenerate the amino group, yielding the corresponding nitro-amino-biphenyl derivative. This method provides a reliable route to nitro-functionalized products while preserving the sensitive amine.

Table 2: Electrophilic Aromatic Substitution on 3-Amino-4-propoxybiphenyl

| Reaction | Reagents | Approach | Key Considerations | Expected Product Position(s) |

|---|---|---|---|---|

| Halogenation | Br₂ / FeBr₃ | Direct | The -NH₂ and -OPr groups are strongly activating and o,p-directing. | C2, C5, C6 |

| Nitration | HNO₃ / H₂SO₄ | Direct | Risk of amine oxidation and formation of deactivating -NH₃⁺ group. | Unreliable, potential for side products. |

| Nitration | 1. Ac₂O 2. HNO₃ / H₂SO₄ 3. H₃O⁺ / Δ | Indirect (via Acetanilide) | Protects the amine, controls reactivity, ensures o,p-direction. | C2, C5, C6 |

Friedel-Crafts Reactions and Related Acylations/Alkylations

The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution for forming carbon-carbon bonds, encounters significant limitations when applied to substrates like 3-Amino-4-propoxybiphenyl. libretexts.orglibretexts.org The primary obstacle is the presence of the basic amino (-NH₂) group.

The lone pair of electrons on the nitrogen atom of the amino group readily coordinates with the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) required for the reaction. libretexts.org This acid-base interaction forms a complex that places a positive charge on the nitrogen atom, which is directly attached to the aromatic ring. The resulting ammonium-type species is strongly deactivating, effectively shutting down the subsequent electrophilic attack by the carbocation or acylium ion on the aromatic ring. libretexts.orglibretexts.org Consequently, direct Friedel-Crafts alkylation or acylation of 3-Amino-4-propoxybiphenyl is generally not feasible.

To circumvent this, a common strategy involves the protection of the amino group to reduce its basicity. This is typically achieved by converting the amine into an amide through acylation (e.g., with acetic anhydride). The resulting acetamido group (-NHCOCH₃) is still an activating, ortho, para-directing group, but it is significantly less basic than the free amine and does not inhibit the Lewis acid catalyst.

Once the amino group is protected, the Friedel-Crafts reaction can proceed. The regiochemical outcome would be dictated by the combined directing effects of the N-acyl and propoxy groups on one ring, and the influence of the substituted phenyl group on the other. The N-acyl and propoxy groups are both ortho, para-directing. In the case of N-acylated 3-amino-4-propoxybiphenyl, the position ortho to the N-acyl group (C2) and ortho to the propoxy group (C5) would be activated. The position para to the propoxy group is blocked by the amino substituent, and the position para to the N-acyl group is occupied by the second phenyl ring. The unsubstituted phenyl ring could also undergo acylation, likely at its para position due to steric considerations.

Recent methodologies have explored novel ways to conduct Friedel-Crafts reactions on amino-containing compounds. For instance, the use of strong Brønsted acids like triflic acid (TfOH) in combination with a Lewis base such as P₄O₁₀ has been shown to facilitate the acylation of aminocarboxylic acids. acs.org This approach works by neutralizing the protonated amine, thereby allowing the formation of the necessary acylium ion. acs.org While not directly reported for 3-Amino-4-propoxybiphenyl, such advanced methods could potentially offer a pathway for its direct acylation.

Table 1: Feasibility of Friedel-Crafts Reactions on 3-Amino-4-propoxybiphenyl

| Reaction Type | Substrate State | Feasibility | Rationale |

| Direct Alkylation/Acylation | Unprotected Amine | No | The basic amino group complexes with and deactivates the Lewis acid catalyst. libretexts.orglibretexts.org |

| Alkylation/Acylation | Protected Amine (e.g., Amide) | Yes | The amide group is less basic, allowing the reaction to proceed. The substitution pattern is directed by the amide and propoxy groups. nih.govmdpi.com |

Oxidative and Reductive Transformations of the Biphenyl and Propoxy Moieties

The functional groups within 3-Amino-4-propoxybiphenyl—the aromatic amine, the propoxy ether, and the biphenyl core—each exhibit distinct reactivity under oxidative and reductive conditions.

Oxidation:

The primary site for oxidation is the amino group. Aromatic amines can be oxidized to a variety of products depending on the specific reagent and reaction conditions. libretexts.org

Mild Oxidation: With reagents like hydrogen peroxide or peroxycarboxylic acids, the amino group can be oxidized to form N-phenylhydroxylamine, nitroso, or nitro compounds. libretexts.org

Oxidative Coupling: Catalytic systems, such as those using peroxoniobate salts, can promote the selective oxidative coupling of anilines to form azoxy derivatives. rsc.org The reaction proceeds through the formation of an N-phenylhydroxylamine intermediate, which then condenses with a nitrosobenzene (B162901) intermediate. rsc.org

Polymerization: Stronger oxidizing agents or certain enzymatic catalysts (e.g., laccase) can lead to the formation of complex oligomeric or polymeric materials, often appearing as black or dark-colored products like aniline black. mdpi.comsurrey.ac.uk

The biphenyl ring system can also undergo oxidation, although this typically requires more forceful conditions or specific enzymatic catalysis. For example, certain soil bacteria like Pseudomonas sp. utilize biphenyl dioxygenase enzymes to oxidize the aromatic ring, incorporating molecular oxygen to form cis-2,3-dihydroxy-2,3-dihydrobiphenyl. nih.gov

The propoxy group, an aryl alkyl ether, is generally robust towards many oxidizing agents. However, the ether linkage can be cleaved under harsh oxidative conditions.

Reduction:

The biphenyl core is relatively resistant to reduction but can be hydrogenated under specific conditions.

Birch Reduction: Using reducing agents like lithium metal in liquid ammonia (B1221849) with an alcohol co-solvent, one of the aromatic rings of the biphenyl system can be reduced to a cyclohexadiene derivative. rsc.org

Catalytic Hydrogenation: Complete saturation of both rings to form a bicyclohexyl (B1666981) system requires high-pressure hydrogenation with potent catalysts (e.g., Rhodium on carbon), conditions that would likely also transform the amino group.

The propoxy group is stable to most reducing agents. However, the aryl ether bond can be cleaved.

Acidic Cleavage: Strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave the aryl-O-alkyl bond. libretexts.org In the case of 3-amino-4-propoxybiphenyl, this reaction would yield 2-amino-4-phenylphenol (B72062) and propyl iodide. The cleavage occurs via protonation of the ether oxygen followed by nucleophilic attack of the iodide or bromide ion on the propyl group (Sɴ2 mechanism). libretexts.orgdoubtnut.com

Lewis Acid Cleavage: Boron tribromide (BBr₃) is another powerful reagent for the cleavage of aryl alkyl ethers to yield phenols. researchgate.net

The amino group itself is already in a reduced state and is not typically subject to further reduction.

Advanced C-H Activation and Selective Functionalization Strategies for Biphenyl Amines

Classical electrophilic aromatic substitution reactions are often limited by the inherent directing effects of existing substituents. Modern synthetic chemistry has developed advanced strategies based on transition-metal-catalyzed C-H activation to functionalize otherwise inert C-H bonds with high levels of chemo- and regioselectivity. These methods are particularly relevant for complex molecules like substituted biphenyl amines.

The core principle involves the use of a directing group (DG) on the substrate, which coordinates to a metal catalyst (commonly palladium) and positions it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. The amino group of 3-Amino-4-propoxybiphenyl, or a derivative of it, can serve as such a directing group.

Recent research has demonstrated the power of this approach for the selective functionalization of biphenyl derivatives. For example, nitrile-based directing groups have been employed to achieve meta-selective C-H olefination, acetoxylation, and iodination on biphenyl scaffolds. mdpi.comsurrey.ac.uk This is a significant achievement, as the meta position is typically difficult to access. In such a strategy applied to 3-Amino-4-propoxybiphenyl, the amine could potentially be converted to a directing group, or a template containing a directing element could be used to guide the reaction.

Another approach involves the transient formation of a directing group. For instance, an amine can be condensed with an aldehyde to form a labile imine, which then directs the C-H functionalization before being hydrolyzed to restore the original amine. nih.gov This avoids additional protection/deprotection steps.

These advanced methods provide powerful tools for the late-stage functionalization of biphenyl amines, allowing for the precise installation of various chemical groups. This enables the synthesis of a diverse range of derivatives that would be challenging to access through traditional synthetic routes.

Table 2: Examples of Advanced C-H Functionalization Reactions Applicable to Biphenyl Amines

| Reaction Type | Catalyst System | Directing Group Principle | Potential Product from 3-Amino-4-propoxybiphenyl | Reference(s) |

| meta-C-H Olefination | Pd(OAc)₂ / Ligand | Nitrile-based template or DG | Olefin introduced at a meta position of one of the phenyl rings | mdpi.comsurrey.ac.uk |

| meta-C-H Acetoxylation | Pd(OAc)₂ / Ligand | Nitrile-based template or DG | Acetoxy group introduced at a meta position | mdpi.comsurrey.ac.uk |

| meta-C-H Iodination | Pd(OAc)₂ / Ligand | Nitrile-based template or DG | Iodine atom introduced at a meta position | mdpi.comsurrey.ac.uk |

| meta-C-H Alkenylation | Palladium catalyst | Imine formed from the amine (labile DG) | Alkene group introduced at a meta position | nih.gov |

Structural Diversity and Derivatives of 3 Amino 4 Propoxybiphenyl

Systematic Structural Modifications of the Biphenyl (B1667301) Core

Research on analogous biphenyl compounds, such as those developed as GPR40 agonists, illustrates the impact of core modifications. For instance, the introduction of methyl groups onto the biphenyl rings, as seen in the structure of fasiglifam, is a common tactic. nih.govplos.org These substitutions can enforce a specific dihedral angle between the two phenyl rings, which can be crucial for fitting into a protein's binding pocket.

Further modifications can include the introduction of various substituents, such as halogens, cyano groups, or additional alkoxy groups, onto one or both phenyl rings. scispace.comgoogle.com These alterations can significantly affect the compound's lipophilicity, electronic distribution, and susceptibility to metabolic enzymes. For example, studies on biphenyl analogues for tuberculosis treatment showed that adding lipophilic, electron-withdrawing groups could dramatically enhance efficacy. scispace.com Synthetic access to such derivatives is often achieved through standard cross-coupling reactions, like the Suzuki coupling, where a substituted phenylboronic acid is coupled with a substituted phenyl halide. scispace.com

Table 1: Examples of Biphenyl Core Modifications in Analogous Structures

| Base Scaffold | Modification | Resulting Structure Example | Potential Impact | Reference |

| Biphenyl | Introduction of two methyl groups | 2′,6′-dimethyl-biphenyl moiety (as in Fasiglifam) | Enforces specific dihedral angle, enhances binding affinity | nih.govplos.org |

| Biphenyl | Addition of electron-withdrawing groups | Biphenyls with -CF3 or -OCF3 substituents | Increased lipophilicity and metabolic stability | scispace.com |

| Biphenyl | Introduction of heterocyclic rings | Phenyl-pyridine or phenyl-pyrimidine systems | Alters polarity, introduces hydrogen bond acceptors/donors | nih.gov |

Variations within the Propoxy Side Chain

The 4-propoxy group is another key site for structural variation. Altering the length, branching, or composition of this alkoxy chain directly influences the molecule's solubility, lipophilicity, and interaction with specific binding domains.

Synthetic strategies allow for the replacement of the propoxy group with a range of other alkoxy chains, such as methoxy (B1213986), ethoxy, or butoxy groups. dntb.gov.ua This is typically achieved by O-alkylation of the corresponding 4-hydroxybiphenyl precursor.

More complex modifications have also been explored in related compounds. In the GPR40 agonist fasiglifam, the simple propoxy chain is replaced by a 3-(methylsulfonyl)propoxy group. nih.govplos.org This modification introduces a polar sulfonyl group, which can form additional hydrogen bonds and alter the derivative's pharmacokinetic profile. Other studies have explored linking functional groups or entire molecular fragments via the alkoxy chain, effectively using it as a linker to position other pharmacophoric elements. scispace.com The choice of side chain can be critical for avoiding metabolic pathways like O-dealkylation, a common metabolic fate for alkoxy-substituted aromatics. acs.org

Diverse Amino Derivatives and Conjugates

The 3-amino group is a versatile chemical handle for a wide range of derivatizations, including N-substitution, conjugation to biomolecules like amino acids, and participation in the construction of new heterocyclic ring systems.

The primary amino group of 3-amino-4-propoxybiphenyl can be readily converted into secondary or tertiary amines, amides, sulfonamides, or ureas. These transformations are fundamental in medicinal chemistry for modulating a compound's properties. For example, N-acylation to form an amide can introduce new functional groups and change the electronic nature of the amino nitrogen, removing its basicity and providing a hydrogen bond donor.

Synthesis of N-substituted derivatives typically involves standard organic reactions. Acylation can be performed using acyl chlorides or anhydrides, while reductive amination with aldehydes or ketones can yield N-alkyl derivatives. Reaction with isocyanates or isothiocyanates affords ureas and thioureas, respectively. nih.gov The characterization of these new derivatives relies on standard spectroscopic techniques, including NMR (¹H and ¹³C), IR, and mass spectrometry, to confirm the structure and purity of the products. nih.govmdpi.com

Table 2: Representative N-Substituted Derivatives and Synthetic Routes

| Derivative Type | Reagent | General Reaction | Expected Product | Reference for Method |

| N-Acetyl Amide | Acetyl chloride or Acetic anhydride (B1165640) | Acylation | 3-Acetamido-4-propoxybiphenyl | nih.gov |

| N-Benzyl Amine | Benzaldehyde, followed by a reducing agent (e.g., NaBH₄) | Reductive Amination | 3-(Benzylamino)-4-propoxybiphenyl | mdpi.com |

| N-Phenyl Thiourea | Phenyl isothiocyanate | Addition | 1-(4-Propoxybiphenyl-3-yl)-3-phenylthiourea | nih.gov |

Amino Acid Conjugates and Analogues: Synthetic Routes and Structural Implications

Conjugating bioactive molecules to amino acids is a well-established strategy to enhance pharmacokinetic characteristics, such as absorption and distribution, or to achieve targeted delivery. mdpi.com The amino group of 3-amino-4-propoxybiphenyl can be coupled with the carboxylic acid of an amino acid, or conversely, its corresponding carboxylic acid analogue could be coupled to the amino group of an amino acid.

The most common synthetic route involves the formation of an amide bond. beilstein-journals.org This is typically achieved by activating the carboxylic acid of an N-protected amino acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with the amino group of the biphenyl compound. mdpi.com Subsequent deprotection of the amino acid moiety yields the final conjugate. The choice of the specific amino acid (e.g., glycine, alanine, phenylalanine) allows for the introduction of diverse side chains (R-groups), which can have significant structural and functional implications, affecting solubility, charge, and potential new interactions with biological targets. nih.govunirioja.es

The functional groups of 3-amino-4-propoxybiphenyl make it a suitable precursor for the synthesis of more complex, fused or appended heterocyclic systems. The amino group, in particular, is a key nucleophile in many cyclization reactions.

For instance, the amino group can react with α,β-unsaturated ketones or esters in reactions that can lead to the formation of nitrogen-containing heterocycles. While specific examples starting from 3-amino-4-propoxybiphenyl are not prevalent in the reviewed literature, analogous syntheses are common. The synthesis of pyridin-2(1H)-one derivatives often starts from 3-aminopyridines or related amino compounds. nih.gov Similarly, substituted anilines are used as starting materials for chromenes. chemmethod.com The synthesis of N-aryl-1,3,4-thiadiazoles can proceed from thiosemicarbazide (B42300) precursors, which can be formed from an amine. nih.gov

A notable example from a related field is the structure of fasiglifam, where a biphenyl ether moiety is incorporated into a dihydro-benzofuran system, demonstrating the principle of integrating biphenyl scaffolds with heterocyclic rings to achieve desired pharmacological profiles. nih.govplos.org

Elucidation of Structure-Reactivity and Structure-Property Relationships in Derivatives

The systematic derivatization of the 3-amino-4-propoxybiphenyl scaffold allows for the elucidation of key structure-reactivity and structure-property relationships (SAR). By analyzing how specific structural changes affect a molecule's behavior, researchers can rationally design compounds with improved characteristics.

Lipophilicity and Solubility: Altering the length of the propoxy chain (e.g., to methoxy or butoxy) or adding polar or nonpolar substituents to the biphenyl core directly modulates the compound's lipophilicity (often measured or calculated as ClogP). acs.org Conjugation with polar amino acids like aspartate or glutamate (B1630785) can significantly increase water solubility. nih.gov

Receptor Binding and Potency: Modifications to the biphenyl core, such as the introduction of methyl groups in fasiglifam, can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for a target receptor like GPR40. nih.govplos.org The nature and position of substituents on all parts of the scaffold can influence electronic distribution and the potential for hydrogen bonding or van der Waals interactions within a binding site. researchgate.net

Metabolic Stability: Certain functional groups are known metabolic hotspots. For example, alkoxy groups can be subject to O-dealkylation. acs.org SAR studies can identify derivatives where such metabolically weak points are removed or shielded. Replacing a simple alkoxy chain with a more complex one, like the methylsulfonylpropoxy group in fasiglifam, was a strategy to improve metabolic stability. nih.gov

Chemical Reactivity: The nucleophilicity of the 3-amino group is modulated by substituents on the aromatic rings. Electron-withdrawing groups will decrease its reactivity, while electron-donating groups will increase it. This relationship is crucial when planning multi-step syntheses involving this functional group.

Through the iterative process of designing, synthesizing, and testing new derivatives, a detailed understanding of the SAR for the 3-amino-4-propoxybiphenyl class of compounds can be developed, guiding the creation of molecules optimized for specific applications.

Theoretical and Computational Investigations of 3 Amino 4 Propoxybiphenyl Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular systems that may be difficult to analyze experimentally. nrel.gov These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding detailed information about its electronic properties and behavior. imperial.ac.uk For a molecule such as 3-Amino-4-propoxybiphenyl, these calculations can reveal the influence of the amino and propoxy substituents on the electronic nature of the biphenyl (B1667301) framework.

Quantum chemical methods are employed to provide a detailed picture of the electron distribution and bonding within a molecule. nrel.gov Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the calculated electron density to characterize the nature of chemical bonds. arxiv.org This analysis involves locating bond critical points (BCPs) and evaluating properties such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points. arxiv.org

For 3-Amino-4-propoxybiphenyl, this analysis would quantify the covalent and ionic character of the C-N, C-O, and C-C bonds within the molecule. For instance, the analysis could reveal the degree of π-conjugation across the biphenyl rings and how it is affected by the electron-donating amino and propoxy groups. The strength and nature of intramolecular interactions, if any, could also be determined. arxiv.org

Table 1: Illustrative Topological Parameters at Bond Critical Points for 3-Amino-4-propoxybiphenyl (Note: This table is a hypothetical representation of data that would be obtained from a QTAIM analysis.)

| Bond | Electron Density (ρ(r)) | Laplacian (∇²ρ(r)) | Bond Character |

|---|---|---|---|

| C-C (within ring) | High | Negative | Covalent |

| C-C (inter-ring) | Moderate | Negative | Covalent with π-character |

| C-N (amino) | High | Negative | Polar Covalent |

Computational chemistry is a crucial tool for investigating reaction mechanisms, providing insights into the feasibility and pathways of chemical transformations. rsc.org By calculating the potential energy surface of a reaction, researchers can identify stable intermediates, products, and, most importantly, the high-energy transition states that connect them. savemyexams.com The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. savemyexams.com

For 3-Amino-4-propoxybiphenyl, one could study electrophilic aromatic substitution reactions. Theoretical calculations could predict whether an incoming electrophile would preferentially attack the activated, electron-rich ring bearing the amino and propoxy groups or the other phenyl ring. By mapping the reaction energy profile, the activation energies for substitution at different positions could be compared to predict the major product. acs.org These studies help rationalize regioselectivity and optimize reaction conditions. rsc.org

Quantum chemical calculations allow for the a priori prediction of various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. nih.govnih.gov

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.com Predicted ¹H and ¹³C chemical shifts for 3-Amino-4-propoxybiphenyl can be compared with experimental spectra to confirm structural assignments. nih.govresearchgate.net Discrepancies between calculated and experimental values can often point to specific conformational effects or solvent interactions not accounted for in the calculation. d-nb.info

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for 3-Amino-4-propoxybiphenyl (Note: This table is for illustrative purposes.)

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C (ipso, attached to NH₂) | 145.2 | - |

| C (ipso, attached to OPr) | 150.8 | - |

| C (para to NH₂) | 115.6 | 6.8 |

| C (propyl, CH₂) | 70.1 | 3.9 |

Vibrational Frequencies : The calculation of harmonic vibrational frequencies is a standard output of geometry optimization procedures. nih.gov These calculated frequencies and their corresponding intensities can be used to simulate an infrared (IR) or Raman spectrum. ias.ac.in By comparing the predicted spectrum with the experimental one, each vibrational band can be assigned to a specific molecular motion, such as N-H stretching of the amino group, C-O stretching of the propoxy ether linkage, or aromatic C-H bending. ias.ac.in

UV-Vis Absorption : Time-dependent density functional theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For 3-Amino-4-propoxybiphenyl, TD-DFT would predict the π→π* transitions characteristic of the conjugated biphenyl system and potential n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. masterorganicchemistry.com

Reaction Mechanism Studies: Energy Profiles, Transition States, and Activation Energies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. imperial.ac.uknih.gov It is particularly well-suited for studying medium to large organic molecules like 3-Amino-4-propoxybiphenyl. nih.gov

A fundamental application of DFT is geometry optimization, where the algorithm seeks the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. southampton.ac.uk For 3-Amino-4-propoxybiphenyl, this would yield the most stable structure, including bond lengths, bond angles, and dihedral angles.

The molecule possesses several rotatable bonds, notably the bond connecting the two phenyl rings and the bonds within the propoxy side chain. This flexibility gives rise to a complex conformational landscape with multiple possible low-energy structures (conformers). nih.gov DFT calculations can be used to explore this landscape by systematically rotating these bonds and calculating the relative energies of the resulting conformers. nih.gov This analysis identifies the global minimum energy conformer as well as other stable conformers and the energy barriers for interconversion between them.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgnumberanalytics.com

For 3-Amino-4-propoxybiphenyl, DFT calculations would provide the energies and spatial distributions of these orbitals. It is expected that the HOMO would be primarily located on the electron-rich phenyl ring containing the amino and propoxy groups, reflecting its nucleophilic character. The LUMO would likely be distributed over the π-system of both rings. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important descriptor of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

Table 3: Illustrative Frontier Molecular Orbital Properties for 3-Amino-4-propoxybiphenyl from a DFT Calculation (Note: This table is a hypothetical representation of DFT results. Energies are in electron volts, eV.)

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.2 | Electron-donating ability |

| LUMO Energy | -0.8 | Electron-accepting ability |

Investigation of Intermolecular Interactions, including Hydrogen Bonding and Non-Covalent Interactions

The molecular structure of 3-Amino-4-propoxybiphenyl, featuring a flexible biphenyl core, an amino group, and a propoxy group, allows for a variety of intermolecular interactions that dictate its solid-state packing and macroscopic properties. Computational methods are essential for elucidating these complex forces. The primary non-covalent interactions include hydrogen bonding, π-π stacking, and van der Waals forces. fortunejournals.comuniv-rennes.fr

The amino (-NH₂) group is a potent hydrogen bond donor, while the oxygen atom of the propoxy (-O-C₃H₇) group and the π-systems of the phenyl rings can act as hydrogen bond acceptors. libretexts.org In computational studies of related aminobiphenyl derivatives, N-H···O and N-H···N hydrogen bonds are frequently observed to be significant drivers of molecular assembly. researchgate.netmdpi.com For 3-Amino-4-propoxybiphenyl, it is predicted that the amino group will form hydrogen bonds, most likely with the propoxy oxygen of a neighboring molecule, creating head-to-tail chains or dimeric motifs. mdpi.com The analysis of similar crystal structures, like that of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, reveals that amino groups readily form N-H···O close contacts with oxygen-containing functional groups. mdpi.com

Furthermore, π-π stacking interactions are expected between the phenyl rings of adjacent biphenyl moieties. The offset or slipped-stack arrangement is common in biphenyl systems, maximizing attractive forces while minimizing steric repulsion. mdpi.com The specific geometry and strength of these interactions are highly dependent on the torsional angle between the two phenyl rings. researchgate.net Visualization tools based on the electron density, such as Non-Covalent Interaction (NCI) plots, can be used to identify and characterize these weak interactions, which appear as peaks in the reduced density gradient (RDG) at low electron densities. jussieu.fr

Table 1: Potential Intermolecular Interactions in 3-Amino-4-propoxybiphenyl

| Interaction Type | Donor | Acceptor | Predicted Importance |

| Hydrogen Bond | Amino Group (N-H) | Propoxy Oxygen (O) | High |

| Hydrogen Bond | Amino Group (N-H) | Phenyl Ring (π-system) | Moderate |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate to High |

| C-H···O Interaction | Phenyl/Propoxy C-H | Propoxy Oxygen (O) | Low to Moderate |

| Van der Waals | All atoms | All atoms | High (Collective) |

Molecular Mechanics and Molecular Dynamics Simulations

The conformational landscape of 3-Amino-4-propoxybiphenyl is primarily defined by the rotation around the C-C single bond connecting the two phenyl rings (the dihedral angle) and the flexibility of the propoxy side chain. acs.org Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring this landscape. mdpi.com

Conformational searches, often performed using force fields like MMFF94, can identify low-energy conformers. acs.org For biphenyl derivatives, the key determinant of conformation is the torsional angle between the rings. acs.org While unsubstituted biphenyl has an equilibrium dihedral angle of around 44° in the gas phase, this is influenced by the substitution pattern. The presence of the propoxy group at the 4-position and the amino group at the 3-position introduces steric and electronic effects that modulate the rotational barrier.

MD simulations provide insight into the dynamic behavior of the molecule, revealing how it transitions between different conformational states over time. acs.orgnih.gov Simulations on related biphenyl systems show that while intramolecular forces largely dictate the preferred conformation, the solvent environment can influence the equilibrium dihedral angle. researchgate.net A simulation of biphenyl in a carbon tetrachloride solution, for instance, showed that the solvent tended to favor a smaller dihedral angle. researchgate.net For 3-Amino-4-propoxybiphenyl, MD simulations can map the potential energy surface as a function of the key dihedral angles, identifying the most stable conformations and the energy barriers between them. This dynamic flexibility is a crucial feature, as different conformers may exhibit different biological activities or physical properties. acs.org

The behavior of 3-Amino-4-propoxybiphenyl in solution is heavily influenced by its interactions with solvent molecules. Simulations using implicit or explicit solvent models can quantify these effects. In polar protic solvents like water or methanol, the amino and propoxy groups can form hydrogen bonds with the solvent, which can compete with the intermolecular hydrogen bonds that dominate in the solid state. frontiersin.orgscirp.org This solvation can stabilize different conformers compared to the gas phase. scirp.org

Computational studies on similar molecules, such as β-amino acids, have demonstrated that solvation generally stabilizes various conformations, leading to smaller energy differences between them than in the gas phase. scirp.org The polarizable continuum model (PCM) is a common method to investigate solvation effects. scirp.org For 3-Amino-4-propoxybiphenyl, simulations would likely show that polar solvents stabilize conformations where the polar -NH₂ and -O- groups are exposed to the solvent, potentially altering the preferred dihedral angle of the biphenyl core. The hydrophobicity of the biphenyl rings and the propoxy alkyl chain will also drive solvation dynamics, particularly in aqueous environments. acs.org Understanding these environmental influences is critical for predicting solubility, partitioning behavior, and interactions with biological targets.

Exploration of Conformational Space and Conformational Dynamics

Computational Design and In Silico Screening of Novel Chemical Entities

The 3-Amino-4-propoxybiphenyl scaffold can serve as a starting point for the computational design and in silico screening of new molecules with desired properties. frontiersin.orgnih.gov Structure-based combinatorial library design is a powerful approach where the core scaffold is decorated with a variety of functional groups at specific positions. frontiersin.org For instance, the amino group or the second phenyl ring could be modified to enhance binding affinity to a biological target.

The process typically involves:

Scaffold Selection: Starting with the 3-Amino-4-propoxybiphenyl core.

Combinatorial Library Generation: Attaching diverse chemical fragments from reagent libraries to specified points on the scaffold to create a large virtual library of derivatives. frontiersin.org

Virtual Screening: Docking the generated library of compounds into the active site of a target protein. This process predicts the binding mode and estimates the binding affinity (e.g., docking score) for each compound. mdpi.com

Filtering and Prioritization: The virtual hits are filtered based on predicted drug-like properties (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and docking scores to select a smaller, prioritized set of candidates for synthesis and experimental testing. frontiersin.orgmdpi.com

This in silico approach was successfully used to identify novel HIV-1 integrase inhibitors by starting with a known scaffold and exploring new decorations through a combination of combinatorial design and molecular docking. frontiersin.org Similarly, designing new programmed cell death-ligand 1 (PD-L1) inhibitors has been achieved by modifying biphenyl scaffolds and using computational techniques to predict their activity. researchgate.net

Development of Computational Models for Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that correlate the chemical structure of a series of compounds with their biological activity. protoqsar.com Developing QSAR models for 3-Amino-4-propoxybiphenyl analogs can guide the synthesis of more potent and selective molecules. rjptonline.orgnih.gov

The development of a QSAR model involves several steps:

Data Collection: A dataset of 3-Amino-4-propoxybiphenyl analogs with experimentally measured biological activity (e.g., IC₅₀ values) is required. rjptonline.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., orbital energies), and steric or topological indices. researchgate.net

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity. rjptonline.org

Validation: The model's predictive power is rigorously tested using statistical metrics like the coefficient of determination (r²) and cross-validation (q²). A reliable model should have a q² value ≥ 0.5. rjptonline.org

SAR studies on other chemical series, such as 3-arylpropionic acids or N-(2-aminophenyl)-benzamide derivatives, have successfully identified key structural features responsible for their biological activity. rjptonline.orgnih.gov For biphenyl-type compounds, QSAR can reveal how modifications to the substitution pattern on the phenyl rings affect activity, providing a rational basis for designing improved therapeutic agents. researchgate.net

Applications of 3 Amino 4 Propoxybiphenyl and Its Derivatives in Chemical Science

Strategic Role as Key Building Blocks in Advanced Organic Synthesis

3-Amino-4-propoxybiphenyl is a versatile chemical building block, valued in organic synthesis for its unique structural features. fluorochem.co.uk As a bifunctional molecule, it possesses both an amino group and a propoxy group attached to a biphenyl (B1667301) core. This arrangement allows for a variety of chemical transformations, making it a key intermediate in the construction of more complex molecular architectures. arabjchem.org

The amino group serves as a nucleophile or a precursor to a diazonium salt, enabling a wide range of coupling reactions. For instance, it can react with carboxylic acids or their derivatives to form amides, a fundamental linkage in many biologically active molecules and materials. mdpi.comscielo.br Furthermore, the amino group can be diazotized and subsequently replaced by various other functional groups, offering a gateway to a diverse array of substituted biphenyls.

The propoxy group, on the other hand, imparts specific solubility characteristics and can influence the electronic properties of the biphenyl system through its electron-donating nature. guidechem.com This can affect the reactivity of the aromatic rings in electrophilic substitution reactions. The presence of both these groups on the biphenyl framework allows for sequential and site-selective modifications, a crucial aspect of modern organic synthesis.

The synthesis of biphenyl derivatives has been extensively explored, yielding a wide range of compounds with diverse applications. arabjchem.org Methodologies such as the Suzuki coupling, which utilizes arylboronates for cross-coupling reactions, have been pivotal in the creation of biaryl compounds. arabjchem.org One-pot protocols have further streamlined these processes, allowing for the coupling of two aryl halides without the need for pre-formed boronic acids. arabjchem.org

Contributions to Materials Science and Engineering

The unique chemical structure of 3-Amino-4-propoxybiphenyl and its derivatives makes them valuable precursors in the field of materials science, particularly in the development of functional polymers and surface modifications.

Aromatic diamines, such as derivatives of 3-Amino-4-propoxybiphenyl, are fundamental monomers in the synthesis of high-performance polymers like polyamides and polyimides. mdpi.comscielo.brresearchgate.net These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The synthesis of aromatic polyamides typically involves the condensation reaction of aromatic diamines with dicarboxylic acid chlorides in aprotic polar solvents. mdpi.com The resulting polyamides can exhibit desirable properties such as high-temperature resistance. scielo.br The incorporation of specific structural units, like the biphenyl group from 3-Amino-4-propoxybiphenyl, can influence the final properties of the polymer, such as solubility and processability. scielo.brresearchgate.net For instance, the presence of flexible ether linkages or bulky side groups can enhance the solubility of otherwise rigid polymer chains. researchgate.net

The general procedure for the synthesis of polyamides from a diamine and a diacid chloride is depicted in the table below.

| Reaction Step | Description | Typical Reagents and Conditions |

| Monomer Preparation | Synthesis and purification of the diamine (e.g., a derivative of 3-Amino-4-propoxybiphenyl) and the diacid chloride. | Varies depending on the specific monomers. |

| Polycondensation | The diamine and diacid chloride are reacted to form the polyamide. | Aprotic polar solvent (e.g., DMF, NMP), often with a base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out at low temperatures (e.g., 0 °C) under an inert atmosphere (e.g., N₂). scielo.br |

| Polymer Isolation | The resulting polymer is precipitated from the reaction mixture. | The reaction mixture is poured into a non-solvent (e.g., water or methanol). |

| Purification and Drying | The precipitated polymer is washed to remove unreacted monomers and byproducts, and then dried. | Washing with water and/or organic solvents, followed by drying in a vacuum oven. |

This table provides a generalized overview of polyamide synthesis. Specific conditions can vary significantly based on the monomers used.

The amino group in 3-Amino-4-propoxybiphenyl and its derivatives is a key feature for the functionalization of surfaces. Amino-functionalized surfaces are of great interest for a variety of applications, including the immobilization of biomolecules, the development of sensors, and as platforms for further chemical modifications. tu-dresden.de

One common method for surface functionalization involves the grafting of molecules onto a substrate. For example, nitro-terminated biphenyl self-assembled monolayers can be grafted onto surfaces like diamond and subsequently reduced to create an amino-terminated surface. tu-dresden.de This process allows for the creation of stable and dense monolayers with reactive amino groups available for further reactions. tu-dresden.de

These amino-functionalized surfaces can then be used, for example, to immobilize nanoparticles or to act as a base for building more complex surface structures. The ability to pattern these functional groups on a surface also opens up possibilities for creating "chemical lithography" for applications in microelectronics and sensor arrays. tu-dresden.de

Precursors for Functional Polymeric Materials and Macromolecules

Development of Precursors for Active Chemical Entities (Academic Research Focus on Chemical Design Principles)

In academic research, 3-Amino-4-propoxybiphenyl and its derivatives are valuable as precursors for creating novel chemical entities. This research often focuses on understanding fundamental principles of chemical design rather than immediate therapeutic applications.

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify compounds with desired biological activities. openaccessjournals.com The synthesis of these libraries often relies on the use of versatile scaffolds that can be readily modified to generate a large number of structurally related compounds. openaccessjournals.com

3-Amino-4-propoxybiphenyl, with its reactive amino group and modifiable biphenyl core, is an excellent candidate for such a scaffold. arabjchem.org The amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. mdpi.comscielo.br The biphenyl structure itself can be further functionalized, allowing for the creation of three-dimensional diversity in the resulting chemical library. This approach, known as diversity-oriented synthesis, aims to explore a broad chemical space to increase the chances of discovering novel bioactive molecules. openaccessjournals.com

The development of efficient synthetic methods, such as multicomponent reactions, further enhances the utility of such scaffolds in building chemical libraries. rsc.org These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly desirable for library synthesis. rsc.org

Understanding how small molecules interact with biological macromolecules like enzymes and receptors is a fundamental goal of chemical biology. frontiersin.org Derivatives of 3-Amino-4-propoxybiphenyl can be used as molecular probes to investigate these interactions.

Enzyme-Ligand Binding: The study of enzyme-ligand interactions is crucial for understanding cellular processes and for the development of new therapeutic agents. frontiersin.org By synthesizing a series of related compounds based on the 3-Amino-4-propoxybiphenyl scaffold and testing their binding to a target enzyme, researchers can gain insights into the specific molecular features that are important for recognition and affinity. nih.gov This information can be used to build computational models of the binding site and to design more potent and selective inhibitors or probes. ukm.my Techniques such as X-ray crystallography and molecular docking are often employed to visualize and analyze these interactions at an atomic level. ukm.mymdpi.com

Receptor Allosteric Modulation: Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its natural ligand. elifesciences.org This can be a more subtle way of modulating receptor activity compared to direct activation or inhibition. acs.org Biphenyl derivatives have been identified as allosteric modulators for various receptors. acs.orgrero.chresearchgate.net By systematically modifying the structure of 3-Amino-4-propoxybiphenyl and its derivatives, researchers can explore the structure-activity relationships for allosteric modulation. This can lead to a better understanding of the conformational changes involved in receptor activation and signaling, without necessarily aiming for a pharmacological outcome in the initial stages of research. elifesciences.org

The table below summarizes some key molecular interactions that can be studied using derivatives of 3-Amino-4-propoxybiphenyl.

| Type of Interaction | Description | Key Features of 3-Amino-4-propoxybiphenyl Scaffold |

| Hydrogen Bonding | The amino group can act as a hydrogen bond donor, while the oxygen of the propoxy group can act as a hydrogen bond acceptor. | Amino group (-NH₂), Propoxy group (-O-C₃H₇) |

| Hydrophobic Interactions | The biphenyl core provides a large, nonpolar surface area that can engage in hydrophobic interactions with nonpolar regions of a binding site. | Biphenyl rings |

| π-π Stacking | The aromatic rings of the biphenyl system can stack with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein. | Biphenyl rings |

| Cation-π Interactions | The electron-rich aromatic rings can interact favorably with positively charged residues (e.g., lysine, arginine). | Biphenyl rings |

This table highlights potential molecular interactions. The actual interactions will depend on the specific derivative and the biological target.

Q & A

Basic: What are the recommended protocols for synthesizing 3-Amino-4-propoxybiphenyl with high purity?

Methodological Answer:

Synthesis typically involves a multi-step approach:

Biphenyl Core Formation : Use Suzuki-Miyaura coupling to attach the propoxy group at the 4-position of biphenyl. Catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ in THF/water are standard .

Amination : Introduce the amino group at the 3-position via Buchwald-Hartwig amination with Pd₂(dba)₃/Xantphos as a catalyst system and ammonia equivalents (e.g., NH₃·BH₃) .

Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity. Monitor purity via HPLC (C18 column, 254 nm) .

Basic: How should researchers handle and store 3-Amino-4-propoxybiphenyl to ensure stability?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers under nitrogen to prevent oxidation of the amino group. Use desiccants (e.g., silica gel) to minimize moisture absorption .

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. Decontaminate spills with 10% acetic acid and dispose of waste via approved chemical disposal facilities .

Basic: What analytical techniques are critical for characterizing 3-Amino-4-propoxybiphenyl?

Methodological Answer:

- Structural Confirmation : Use -NMR (DMSO-d₆, 400 MHz) to verify substitution patterns (e.g., propoxy OCH₂ signals at δ 3.8–4.2 ppm). -NMR confirms aromatic and aliphatic carbons .

- Purity Assessment : HPLC with UV detection (C18 column, mobile phase: acetonitrile/0.1% TFA) and mass spectrometry (ESI-MS) for molecular ion validation .

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced: How can researchers resolve contradictions in bioactivity data for 3-Amino-4-propoxybiphenyl derivatives?

Methodological Answer:

Contradictions often arise from:

Purity Variability : Ensure batch-to-batch consistency via LC-MS and elemental analysis. Impurities >0.5% can skew bioassay results .

Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition) using controls like 4-aminobiphenyl derivatives. Adjust pH (7.4 for physiological relevance) and solvent (DMSO <0.1%) to avoid artifacts .

Data Interpretation : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to differentiate true activity from noise. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What computational strategies optimize the design of 3-Amino-4-propoxybiphenyl-based inhibitors?

Methodological Answer:

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize derivatives with hydrogen bonds to catalytic residues .

QSAR Modeling : Build regression models (e.g., partial least squares) correlating substituent electronic parameters (Hammett σ) with IC₅₀ values. Validate with leave-one-out cross-validation .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction lifetimes .

Advanced: How do environmental factors (e.g., pH, light) degrade 3-Amino-4-propoxybiphenyl, and how can stability be improved?

Methodological Answer:

- Degradation Pathways :

- Photooxidation : UV light induces radical formation, leading to N-oxide byproducts. Mitigate with amber glassware and antioxidants (e.g., BHT) .

- Hydrolysis : Propoxy groups degrade in acidic conditions (pH <3). Use buffered solutions (pH 6–8) for aqueous studies .

- Stabilization : Formulate as lyophilized powders or cyclodextrin inclusion complexes to enhance shelf life .

Advanced: What strategies address low solubility of 3-Amino-4-propoxybiphenyl in aqueous media?

Methodological Answer:

- Co-Solvents : Use DMSO (≤5%) or β-cyclodextrin (10% w/v) to enhance solubility without denaturing proteins in bioassays .

- Salt Formation : React with HCl to generate a hydrochloride salt, improving water solubility by 10-fold. Confirm salt stability via TGA .

- Nanoformulation : Prepare liposomal or PLGA nanoparticles (100–200 nm) via solvent evaporation. Characterize with dynamic light scattering .

Advanced: How can researchers validate the environmental safety of 3-Amino-4-propoxybiphenyl?

Methodological Answer:

- Ecotoxicology Testing : Use Daphnia magna acute toxicity assays (48-h LC₅₀) and algal growth inhibition tests (OECD 201). Compare to reference compounds like 4-aminobiphenyl .

- Degradation Studies : Simulate wastewater treatment via ozonation (0.5 mg/L O₃, 30 min) and measure residual concentrations via LC-MS/MS .

- Regulatory Compliance : Adhere to REACH guidelines for persistent organic pollutants (POPs) and PRTR reporting thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.